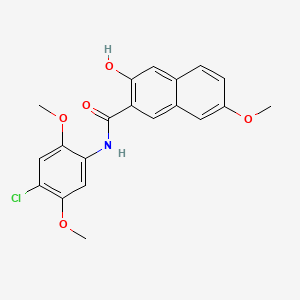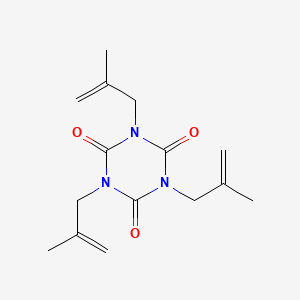
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 2-ethyl-3-hydroxyhexan-1-olate;titanium(4+), is an organo-metallic compound . It is primarily used as a surfactant , which means its primary targets are interfaces between various phases, such as liquid-liquid, liquid-gas, or liquid-solid interfaces.
Mode of Action
The compound Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- interacts with its targets by reducing the surface tension at the interface . This interaction facilitates the mixing of substances that are usually immiscible, leading to increased solubility and dispersion .
Pharmacokinetics
As a surfactant, it is known to react with water and is soluble in organic solvents like ethanol . These properties can influence its bioavailability.
Result of Action
The primary result of the action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is the formation of a film, dispersion, and adhesion . These effects can facilitate the mixing of substances and enhance the effectiveness of reactions where these substances are involved.
Action Environment
The action, efficacy, and stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be influenced by environmental factors. For instance, it reacts with water and is stable under normal conditions . It can cause combustion when it reacts with strong oxidizing agents . It’s also worth noting that it may pose a hazard to the environment, particularly to aquatic bodies .
Biochemical Analysis
Biochemical Properties
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form complexes with various enzymes, potentially altering their activity. For instance, it has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves the binding of the titanium ion to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By altering kinase activity, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exerts its effects through several mechanisms. One primary mechanism involves the binding of the titanium ion to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. Additionally, the compound can interact with DNA, potentially affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. At high doses, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially affecting metabolic flux and metabolite levels. The compound’s interaction with specific enzymes can lead to changes in the rate of metabolic reactions, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- within cells and tissues are crucial for its function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell. These interactions can influence the compound’s activity and efficacy, as well as its potential toxicity .
Subcellular Localization
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- typically involves the reaction of titanium tetrachloride (TiCl₄) with 2-ethyl-1,3-hexanediol in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- undergoes various chemical reactions, including:
Esterification and Transesterification: Due to its Lewis acidic titanium center, it can act as a catalyst for esterification and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Esterification and Transesterification: Alcohols and carboxylic acids or esters, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Titanium dioxide (TiO₂) and 2-ethylhexanol.
Esterification and Transesterification: Various esters and transesterified products
Scientific Research Applications
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has a wide range of applications in scientific research:
Material Science: The compound is employed in the preparation of titanium-based coatings and thin films, which have applications in solar energy and water treatment.
Nanotechnology: It is used in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis and as UV-blocking agents in sunscreens.
Comparison with Similar Compounds
- Titanium, tetrakis(2-ethylhexane-1,3-diolato)-
- Titanium, tetrakis(2-ethyl-3-hydroxyhexyl)oxy)-
Comparison: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Compared to other similar compounds, it offers enhanced solubility in non-aqueous solvents and improved catalytic efficiency in esterification and transesterification reactions .
Properties
CAS No. |
5575-43-9 |
|---|---|
Molecular Formula |
C16H36O4Ti |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-ethylhexane-1,3-diol;titanium |
InChI |
InChI=1S/2C8H18O2.Ti/c2*1-3-5-8(10)7(4-2)6-9;/h2*7-10H,3-6H2,1-2H3; |
InChI Key |
CORRGUACWXHKTK-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4] |
Canonical SMILES |
CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti] |
Key on ui other cas no. |
5575-43-9 |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)





